![molecular formula C7H4Br2FNO B1448827 3,6-Dibromo-2-fluorobenzamide CAS No. 1803776-58-0](/img/structure/B1448827.png)
3,6-Dibromo-2-fluorobenzamide
Overview
Description
“3,6-Dibromo-2-fluorobenzamide” is a chemical compound with the molecular formula C7H3Br2FO . It is related to other compounds such as “3,6-dibromo-2-fluorobenzaldehyde” and “4-Bromo-2-fluorobenzaldehyde” which are used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “3,6-Dibromo-2-fluorobenzamide” were not found, related compounds such as “N-(2,3-Difluorophenyl)-2-fluorobenzamide” have been synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6-Dibromo-2-fluorobenzamide” include a predicted boiling point of 277.0±35.0 °C and a predicted density of 2.047±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Safety And Hazards
Future Directions
While specific future directions for “3,6-Dibromo-2-fluorobenzamide” were not found in the search results, related compounds such as benzamides and fluorinated benzamides have seen applications in organic synthesis and pharmaceuticals, and through biopolymers and biochemistry . They continue to attract considerable research attention, especially in structural science .
properties
IUPAC Name |
3,6-dibromo-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXGLYRUJJQYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C(=O)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-2-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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